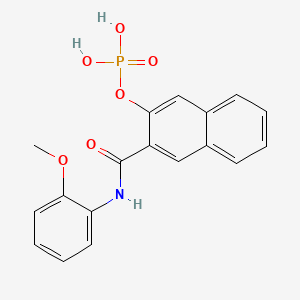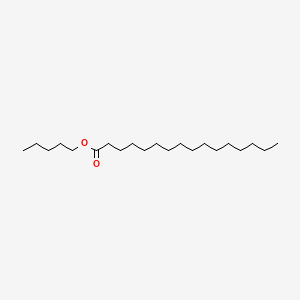
2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde
概要
説明
2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde is an organic compound with the molecular formula C28H46O4 and a molecular weight of 446.66 g/mol . It is a monomeric precursor for the light-emitting polymer OC10C10-CN-PPV . This compound is known for its unique structure, which includes two 3,7-dimethyloctyloxy groups attached to a terephthalaldehyde core.
準備方法
The synthesis of 2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde involves the reaction of terephthalaldehyde with 3,7-dimethyloctanol under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
化学反応の分析
2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The alkoxy groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde groups would yield terephthalic acid derivatives, while reduction would produce terephthalyl alcohol derivatives.
科学的研究の応用
2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde has several scientific research applications:
Biology: Its derivatives can be used in the study of biological systems, particularly in the development of fluorescent probes and sensors.
Industry: It is used in the production of advanced materials with specific optical and electronic properties.
作用機序
The mechanism of action of 2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde involves its interaction with molecular targets through its aldehyde and alkoxy functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, nucleic acids, or other biomolecules. The pathways involved may include oxidative stress, signal transduction, and metabolic regulation .
類似化合物との比較
2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde can be compared with similar compounds such as:
2,5-Bis(3,7-dimethyloctyloxy)terephthalic acid: This compound has carboxylic acid groups instead of aldehyde groups, which affects its reactivity and applications.
2,5-Bis(3,7-dimethyloctyloxy)terephthalyl alcohol: This compound has primary alcohol groups instead of aldehyde groups, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile chemical reactions and a wide range of applications in various fields.
特性
IUPAC Name |
2,5-bis(3,7-dimethyloctoxy)terephthalaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O4/c1-21(2)9-7-11-23(5)13-15-31-27-17-26(20-30)28(18-25(27)19-29)32-16-14-24(6)12-8-10-22(3)4/h17-24H,7-16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMACLBZCZVVLDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCOC1=CC(=C(C=C1C=O)OCCC(C)CCCC(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394701 | |
| Record name | 2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325461-35-6 | |
| Record name | 2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Triethoxysilyl)propyl]-1H-imidazole](/img/structure/B1608684.png)













